

Comparative Spectroscopic Analysis of (R)-1-(pyridin-4-yl)ethanol and its Stereoisomers

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Compound of Interest

Compound Name: (R)-1-(pyridin-4-yl)ethanol

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A comprehensive guide to the spectroscopic cross-validation of **(R)-1-(pyridin-4-yl)ethanol**, presenting a comparative analysis with its enantiomer, (S)-1-(pyridin-4-yl)ethanol, and the achiral isomer, 2-(pyridin-4-yl)ethanol. This guide provides detailed experimental protocols and tabulated spectral data to aid researchers, scientists, and drug development professionals in the unambiguous identification and characterization of these compounds.

This technical guide offers a detailed comparison of the spectroscopic properties of **(R)-1-(pyridin-4-yl)ethanol**, a chiral alcohol of interest in pharmaceutical and materials science.^[1] For robust quality control and characterization, it is imperative to distinguish this enantiomer from its counterparts. This guide provides a side-by-side comparison of its ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data with that of its mirror image, (S)-1-(pyridin-4-yl)ethanol, and the structurally related 2-(pyridin-4-yl)ethanol.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **(R)-1-(pyridin-4-yl)ethanol** and its selected alternatives.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Compound	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
(R)-1-(pyridin-4-yl)ethanol	8.50	d	6.0	2H	H-2, H-6 (Py)
7.30	d	6.0	2H	H-3, H-5 (Py)	
4.90	q	6.5	1H	CH-OH	
3.50	br s	-	1H	OH	
1.45	d	6.5	3H	CH ₃	
(S)-1-(pyridin-4-yl)ethanol	8.50	d	6.0	2H	H-2, H-6 (Py)
7.30	d	6.0	2H	H-3, H-5 (Py)	
4.90	q	6.5	1H	CH-OH	
3.50	br s	-	1H	OH	
1.45	d	6.5	3H	CH ₃	
2-(pyridin-4-yl)ethanol[2]	8.45	d	6.0	2H	H-2, H-6 (Py)
7.20	d	6.0	2H	H-3, H-5 (Py)	
3.85	t	6.5	2H	CH ₂ -OH	
2.85	t	6.5	2H	Py-CH ₂	
2.50	br s	-	1H	OH	

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Compound	Chemical Shift (δ , ppm)	Assignment
(R)-1-(pyridin-4-yl)ethanol	155.0	C-4 (Py)
149.5	C-2, C-6 (Py)	
121.0	C-3, C-5 (Py)	
69.0	CH-OH	
25.0	CH ₃	
(S)-1-(pyridin-4-yl)ethanol	155.0	C-4 (Py)
149.5	C-2, C-6 (Py)	
121.0	C-3, C-5 (Py)	
69.0	CH-OH	
25.0	CH ₃	
2-(pyridin-4-yl)ethanol[2]	150.0	C-4 (Py)
149.8	C-2, C-6 (Py)	
124.5	C-3, C-5 (Py)	
62.5	CH ₂ -OH	
38.0	Py-CH ₂	

Table 3: FT-IR Spectroscopic Data (cm⁻¹)

Compound	O-H Stretch	C-H Stretch (sp ³)	C=N, C=C Stretch (Py)	C-O Stretch
(R)-1-(pyridin-4-yl)ethanol	~3350 (broad)	~2970, 2930	~1600, 1560	~1080
(S)-1-(pyridin-4-yl)ethanol	~3350 (broad)	~2970, 2930	~1600, 1560	~1080
2-(pyridin-4-yl)ethanol[2]	~3300 (broad)	~2940, 2870	~1605, 1560	~1050

Table 4: Mass Spectrometry Data (EI-MS)

Compound	Molecular Ion (M ⁺ , m/z)	Key Fragment Ions (m/z)
(R)-1-(pyridin-4-yl)ethanol	123	108 (M-CH ₃), 78 (Py)
(S)-1-(pyridin-4-yl)ethanol	123	108 (M-CH ₃), 78 (Py)
2-(pyridin-4-yl)ethanol[2]	123	93 (M-CH ₂ OH), 78 (Py)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation used.

¹H and ¹³C NMR Spectroscopy

A solution of the analyte (5-10 mg) was prepared in deuterated chloroform (CDCl₃, ~0.7 mL). The spectrum was recorded on a 400 MHz NMR spectrometer. For ¹H NMR, 16 scans were acquired with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were acquired with a relaxation delay of 2 seconds. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

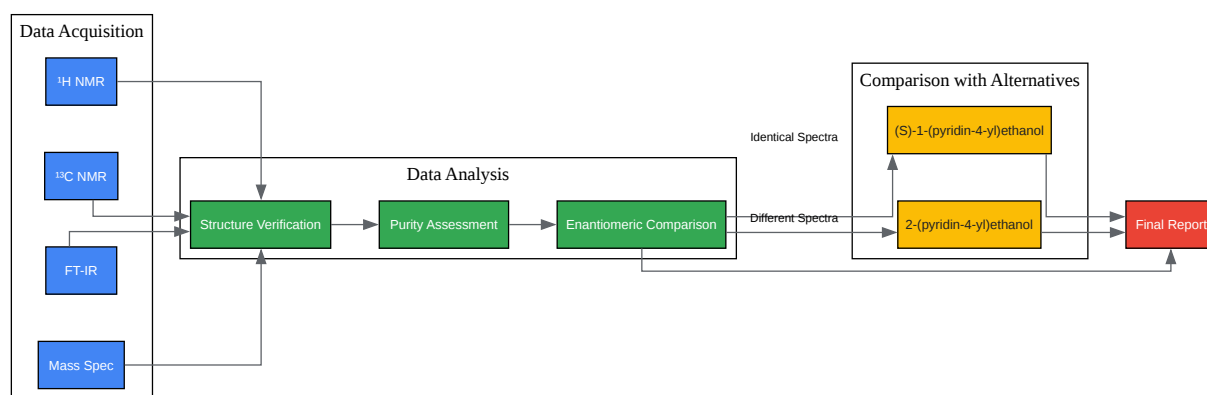
A drop of the neat liquid sample was placed between two potassium bromide (KBr) plates to form a thin film. The FT-IR spectrum was recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean KBr plates was acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectra were obtained using a mass spectrometer with an ionization energy of 70 eV. The sample was introduced via a direct insertion probe. The mass-to-charge ratio (m/z) of the ions was scanned over a range of 40-300 amu.

Visualization of Spectroscopic Cross-Validation Workflow

The logical workflow for the cross-validation of spectroscopic data for **(R)-1-(pyridin-4-yl)ethanol** is illustrated in the following diagram.



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Caption: Workflow for the spectroscopic cross-validation of **(R)-1-(pyridin-4-yl)ethanol**.

Discussion

The spectroscopic data presented provides a clear basis for the differentiation of **(R)-1-(pyridin-4-yl)ethanol** from its achiral isomer, 2-(pyridin-4-yl)ethanol. While the ^1H and ^{13}C NMR spectra of the (R) and (S) enantiomers are identical under standard achiral conditions, their distinction would require the use of chiral shift reagents or chiral chromatography, which is beyond the scope of this guide.

The ^1H NMR spectrum of 1-(pyridin-4-yl)ethanol is characterized by a quartet for the methine proton and a doublet for the methyl group, whereas 2-(pyridin-4-yl)ethanol shows two triplets for the two methylene groups. Similarly, the ^{13}C NMR spectra show distinct chemical shifts for the aliphatic carbons. The FT-IR spectra of all three compounds are broadly similar, exhibiting a characteristic broad O-H stretch and pyridine ring vibrations. However, subtle differences in the fingerprint region may be discernible. Mass spectrometry provides a clear distinction based on the fragmentation patterns. The 1-(pyridin-4-yl)ethanol isomers show a prominent loss of a methyl group (M-15), while 2-(pyridin-4-yl)ethanol displays a characteristic loss of the hydroxymethyl radical (M-31).

This guide provides a foundational set of spectroscopic data and protocols to aid in the routine analysis and quality control of **(R)-1-(pyridin-4-yl)ethanol**. For unambiguous determination of enantiomeric purity, further analysis using chiral techniques is recommended.

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